N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a thiophene ring, a carboxamide group, and a dioxidotetrahydrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the thiophene derivative with an appropriate amine, such as 4-tert-butylbenzylamine, under dehydrating conditions.
Formation of the Dioxidotetrahydrothiophene Moiety: This step involves the oxidation of tetrahydrothiophene using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form the dioxidotetrahydrothiophene structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring and the dioxidotetrahydrothiophene moiety can be further oxidized under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide may be studied for its potential bioactivity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The dioxidotetrahydrothiophene moiety could be involved in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butylbenzyl)-N-(tetrahydrothiophen-3-yl)thiophene-2-carboxamide: Lacks the dioxidotetrahydrothiophene moiety, which may affect its reactivity and bioactivity.
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Contains a benzamide group instead of a thiophene ring, which could influence its chemical properties and applications.
Uniqueness
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide is unique due to the presence of both the thiophene ring and the dioxidotetrahydrothiophene moiety. This combination provides a distinctive set of chemical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H25NO3S2 |
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Molecular Weight |
391.6 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C20H25NO3S2/c1-20(2,3)16-8-6-15(7-9-16)13-21(17-10-12-26(23,24)14-17)19(22)18-5-4-11-25-18/h4-9,11,17H,10,12-14H2,1-3H3 |
InChI Key |
QVZSVLVYXRRBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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